5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyridine moiety is a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines can be quite diverse, depending on the functional groups present in the molecule. A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazo[1,2-a]pyridines are generally recognized for their wide range of applications in medicinal chemistry .Scientific Research Applications
Synthesis and Biological Activity
5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Despite not showing significant antisecretory activity, several compounds exhibited good cytoprotective properties in both ethanol and HCl models, underscoring their potential in antiulcer therapy (Starrett et al., 1989).
Chemical Synthesis Methods
The compound's derivatives have been used in chemical synthesis techniques, showcasing the versatility of the chemical structure in facilitating the development of new synthetic routes. For example, one-pot synthesis methods have been developed for creating (imidazo[1,2-a]pyridin-3-yl)sulfonamides, demonstrating efficient synthetic pathways for heterocyclic compounds, which are valuable in various chemical and pharmaceutical applications (Rozentsveig et al., 2013).
Antimicrobial and Antitumor Activities
Novel series of derivatives have been synthesized and assessed for their in vitro activity against human tumor cell lines and bacterial strains. Some compounds showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin, as well as high activity against Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds as antitumor and antibacterial agents (Hafez et al., 2017).
Novel Heterocyclic Compounds as Antibacterial Agents
Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. This includes developing pyran, pyridine, and pyridazine derivatives, indicating the broad application of these derivatives in creating new antibacterial solutions (Azab et al., 2013).
Docking Simulations for Antimicrobial and Antitubercular Activity
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) have been carried out to understand the possible mode of action, with some compounds showing good activity against various bacterial strains and M. tuberculosis H37Rv, suggesting their potential as antimicrobial and antitubercular agents (Shingare et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S2/c18-15-8-9-17(24-15)25(22,23)20-13-6-2-1-5-12(13)14-11-21-10-4-3-7-16(21)19-14/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKOXDGWTPLDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NS(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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